

An In-depth Technical Guide to 2-Ethyl-4-oxohexanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-4-oxohexanenitrile

Cat. No.: B15421850

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Introduction

2-Ethyl-4-oxohexanenitrile is a gamma-ketonitrile, a class of organic compounds characterized by a ketone functional group at the gamma position relative to a nitrile group. These bifunctional molecules are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of **2-Ethyl-4-oxohexanenitrile**, including its structure, computed physical properties, and a proposed synthetic pathway. Due to a lack of available experimental data in the current scientific literature, this guide relies on computed data and general methodologies for related compounds.

Chemical Properties and Data

The fundamental chemical and physical properties of **2-Ethyl-4-oxohexanenitrile** are summarized below. It is critical to note that the majority of the quantitative data presented is computationally derived and awaits experimental verification.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source
IUPAC Name	2-ethyl-4-oxohexanenitrile	PubChem[1]
Molecular Formula	C ₈ H ₁₃ NO	PubChem[1]
Molecular Weight	139.19 g/mol	PubChem[1]
Canonical SMILES	<chem>CCC(CC(=O)CC)C#N</chem>	PubChem[1]
InChI Key	WQPSTQXLFXSCP-UHFFFAOYSA-N	PubChem[1]
CAS Number	114336-08-2	PubChem[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA (LogP)	1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	139.099714038	PubChem[1]
Topological Polar Surface Area	40.9 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	154	PubChem[1]

Note: Experimental data for properties such as boiling point, melting point, density, and solubility are not currently available in the cited literature.

Synthesis

A definitive, experimentally validated protocol for the synthesis of **2-Ethyl-4-oxohexanenitrile** is not readily available in the scientific literature. However, a plausible and commonly employed method for the synthesis of gamma-ketonitriles is through the Michael addition of a nucleophile to an α,β -unsaturated nitrile.

Proposed Experimental Protocol: Synthesis via Michael Addition

This proposed synthesis involves the conjugate addition of an ethyl Grignard reagent to pent-2-enenitrile, followed by hydrolysis of the resulting intermediate.

Reaction Scheme:

Materials:

- Pent-2-enenitrile
- Ethylmagnesium bromide (Grignard reagent)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (aqueous solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of pent-2-enenitrile in anhydrous diethyl ether.
- Cool the flask to 0 °C in an ice bath.
- Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of pent-2-enenitrile under a nitrogen atmosphere.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **2-Ethyl-4-oxohexanenitrile** by vacuum distillation or column chromatography.

Characterization

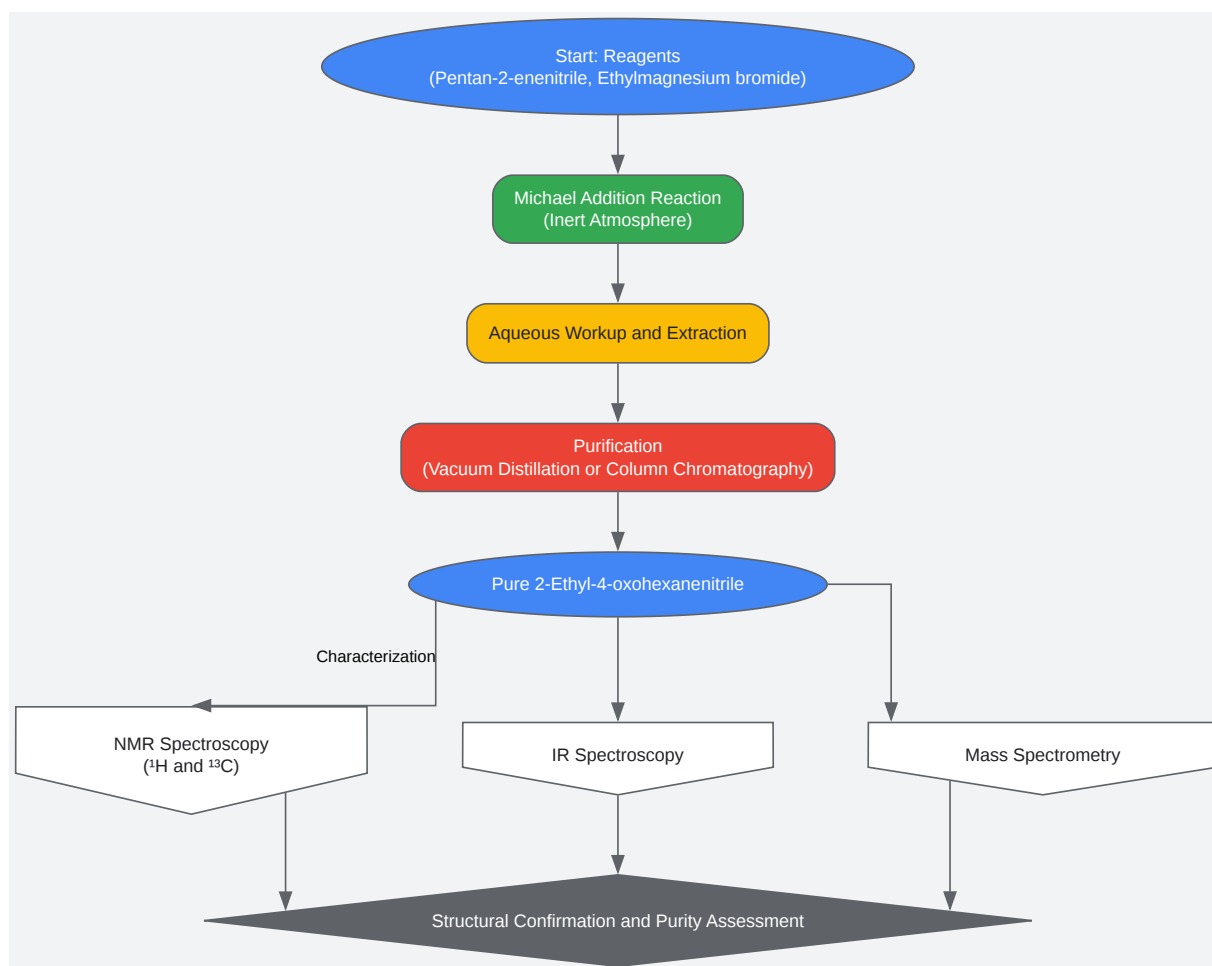
The synthesized **2-Ethyl-4-oxohexanenitrile** should be characterized using standard spectroscopic methods to confirm its structure and purity.

Spectroscopic Data (Predicted):

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the methylene and methine protons of the hexanenitrile backbone.
- ^{13}C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the carbonyl carbon, and the eight aliphatic carbons. A known, though not fully detailed, ^{13}C NMR spectrum is available on PubChem.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration (around $2240\text{-}2260\text{ cm}^{-1}$) and the ketone ($\text{C}=\text{O}$) stretching vibration (around 1715 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (139.19 g/mol).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **2-Ethyl-4-oxohexanenitrile**.



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References

- 1. 2-Ethyl-4-oxohexanenitrile | C₈H₁₃NO | CID 13861978 - PubChem [pubchem.ncbi.nlm.nih.gov]
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